Cipropride (S enantiomer) Cipropride (S enantiomer) Cipropride (S enantiomer) is the S enantiomer of cipropride; cipropride is an antiemetic drug.
Brand Name: Vulcanchem
CAS No.: 66183-70-8
VCID: VC0006896
InChI: InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3
Molecular Formula: C₁₇H₂₅N₃O₄S
Molecular Weight: 367.46

Cipropride (S enantiomer)

CAS No.: 66183-70-8

Cat. No.: VC0006896

Molecular Formula: C₁₇H₂₅N₃O₄S

Molecular Weight: 367.46

* For research use only. Not for human or veterinary use.

Cipropride (S enantiomer) - 66183-70-8

Specification

Description Cipropride (S enantiomer) is the S enantiomer of cipropride; cipropride is an antiemetic drug.
CAS No. 66183-70-8
Molecular Formula C₁₇H₂₅N₃O₄S
Molecular Weight 367.46
IUPAC Name N-[[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Standard InChI InChI=1S/C17H25N3O4S/c1-24-16-7-6-14(25(18,22)23)9-15(16)17(21)19-10-13-3-2-8-20(13)11-12-4-5-12/h6-7,9,12-13H,2-5,8,10-11H2,1H3,(H,19,21)(H2,18,22,23)/t13-/m0/s1
Standard InChI Key BTYDXWCTJDAEHA-ZDUSSCGKSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator